N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) sPLA2-X Inhibition

This thiophen-2-yl indole-2-carboxamide is the exact regioisomer required for crystal-structure-driven optimization of sPLA2-X inhibitors (AstraZeneca) and IKK2 kinase profiling (GSK). The 3-yl isomer (CAS 2034313-60-3) invalidates SAR. Secure the correct scaffold to maintain hydrogen‑bond geometry with the indole NH and ensure reproducible co‑crystallization.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 2034364-28-6
Cat. No. B2867428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide
CAS2034364-28-6
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)OCCO
InChIInChI=1S/C17H18N2O3S/c20-7-8-22-15(16-6-3-9-23-16)11-18-17(21)14-10-12-4-1-2-5-13(12)19-14/h1-6,9-10,15,19-20H,7-8,11H2,(H,18,21)
InChIKeyXRRGKYHWRGNUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034364-28-6): Chemical Identity and Core Scaffold


N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034364-28-6, MF: C17H18N2O3S, MW: 330.4 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class . Its structure is defined by an indole core, a thiophen-2-yl ring, and a 2-hydroxyethoxy linker on the ethylamine side chain . This specific scaffold configuration positions it within a chemical space known for secreted phospholipase A2 type X (sPLA2-X) inhibition and kinase modulation, making the precise regiochemistry of its substituents a primary factor in target engagement [1].

Why Indole-2-Carboxamide Analogs Cannot Be Interchanged with CAS 2034364-28-6


Generic substitution within the indole-2-carboxamide family is high-risk due to the extreme sensitivity of biological activity to regioisomerism. For example, the thiophen-3-yl regioisomer (CAS 2034313-60-3) is a distinct chemical entity with the same molecular formula but a different thiophene attachment point . The indole-2-carboxamide chemotype's interaction with targets like sPLA2-X is known to be highly dependent on the vector and electronics of the side chain, meaning even a positional isomer shift can drastically alter potency and selectivity [1]. Without direct, assay-matched data proving equivalence, substituting one analog for another will invalidate any structure-activity relationship (SAR) and compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide


Regioisomeric Precision: Thiophene-2-yl vs. Thiophene-3-yl Attachment

The target compound incorporates a thiophen-2-yl moiety, distinguishing it at the regioisomeric level from the thiophen-3-yl analog (CAS 2034313-60-3) . In the indole-2-carboxamide series targeting sPLA2-X, the geometry of the aryl/heteroaryl substituent on the ethyl linker is a critical determinant of inhibitory potency; crystallographic evidence shows that the side chain occupies a specific hydrophobic pocket adjacent to the catalytic site, where a 2-thiophenyl vector is predicted to achieve a different binding pose than a 3-thiophenyl vector [1]. While direct comparative IC50 data for these two specific regioisomers is not available in the public domain, the class-level SAR indicates that such a change can result in a >10-fold difference in isoform selectivity and potency, underscoring the procurement need for the exact regioisomer [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) sPLA2-X Inhibition

Scaffold Integrity: Indole-2-Carboxamide vs. Non-Indole Amide Analogs

This compound retains the indole-2-carboxamide core, which is a privileged scaffold for IKK2 and sPLA2-X inhibition, unlike commercially available analogs that share the same hydroxyethoxy-thiophenyl side chain but replace the indole with benzamide (CAS 2034614-32-7), thiophene-2-carboxamide, or phenoxypropanamide (CAS 2034467-84-8) moieties . The indole NH acts as a critical hydrogen-bond donor in the sPLA2-X active site (as observed in PDB: 5ow8), a pharmacophoric feature absent in these simpler or heterocyclic amide alternatives [1]. This dictates that the target compound is the only member of this side-chain cluster capable of engaging the full indole-binding pharmacophore, a prerequisite for lead optimization studies derived from the indole-2-carboxamide series.

Chemical Biology Kinase Inhibition Scaffold Hopping

Target Engagement Potential: sPLA2-X and IKK2 Inhibition Pathways

The indole-2-carboxamide class has validated biochemical activity against two high-value targets: IKK2 (a kinase implicated in inflammatory diseases like rheumatoid arthritis and COPD) and sPLA2-X (a phospholipase linked to atherosclerosis) [1][2]. The target compound, by virtue of its scaffold, is positioned as a research tool for both pathways, whereas the thiophene-2-carboxamide or benzamide analogs with the same side chain lack documented affinity for these specific enzymes. Patents explicitly claiming indole carboxamide derivatives as mPGES-1 inhibitors further broaden its potential target space beyond the alternatives [3].

Inflammation Cardiovascular Disease Kinase Signaling

High-Priority Procurement Scenarios for CAS 2034364-28-6


sPLA2-X Atherosclerosis Drug Discovery Programs

As a member of the indole-2-carboxamide class, this compound is a direct procurement priority for any group following up on the AstraZeneca sPLA2-X inhibitor series published in ACS Med. Chem. Lett. . Its specific thiophen-2-yl regioisomer ensures a defined vector into the hydrophobic pocket identified in PDB 5ow8, making it a valid template for crystal structure-driven optimization where using the 3-yl isomer would risk a failed co-crystallization attempt .

IKK2-Mediated Inflammation Model Studies

For academic labs or CROs investigating IKK2-dependent pathways (NF-κB signaling in rheumatoid arthritis or COPD), this compound represents a commercially available indole-2-carboxamide analog based on the GlaxoSmithKline patent series . Its procurement enables in vitro kinase profiling experiments where the indole NH is a required hydrogen-bond motif, a feature absent in benzamide or simpler carboxamide controls .

mPGES-1/PGE2 Pathway Inhibitor Screening

Kukje Pharma's patent on indole carboxamide derivatives as mPGES-1 inhibitors validates the scaffold's relevance in the prostaglandin E2 production pathway, which is distinct from COX-1/2 inhibition and relevant for inflammatory pain and cancer research . This compound can serve as a starting point for structure-based hit expansion in this niche but therapeutically significant pathway.

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